molecular formula C21H13N3O3 B4773555 N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B4773555
M. Wt: 355.3 g/mol
InChI Key: YMGPQSAUQSOAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme that regulates various cellular processes such as glycogen synthesis, cell proliferation, and apoptosis.

Mechanism of Action

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide inhibits N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide by binding to the ATP-binding site of the enzyme. N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. By inhibiting N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide, N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide can modulate the activity of downstream signaling pathways such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It can regulate the activity of downstream signaling pathways such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation. It can also regulate the activity of transcription factors such as beta-catenin, which is involved in cell adhesion and migration. In addition, it can modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide, which makes it a valuable tool for studying the role of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide in various cellular processes. It is also cell-permeable, which allows it to be easily administered to cells in culture. However, N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. It also has a short half-life in vivo, which limits its therapeutic potential.

Future Directions

There are several future directions for the research on N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide. One direction is to develop more potent and selective inhibitors of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide that have better pharmacokinetic properties. Another direction is to study the role of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide in various diseases such as cancer and neurodegenerative diseases. It is also important to investigate the downstream signaling pathways that are regulated by N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide and their physiological functions. Finally, it is important to study the safety and toxicity of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide in vivo to determine its potential for clinical use.

Scientific Research Applications

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide has been widely used in scientific research due to its potent inhibitory activity against N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide. It has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. In Alzheimer's disease, N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in animal models. In bipolar disorder, it has been shown to regulate the circadian rhythm and improve mood stability. In diabetes, it has been shown to improve insulin sensitivity and glucose metabolism.

properties

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O3/c25-20(18-12-13-5-1-2-8-16(13)26-18)23-15-7-3-6-14(11-15)21-24-19-17(27-21)9-4-10-22-19/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGPQSAUQSOAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 3
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 4
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 5
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 6
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide

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